molecular formula C10H8N2O3 B1596813 (2-oxoquinoxalin-1(2H)-yl)acetic acid CAS No. 63642-41-1

(2-oxoquinoxalin-1(2H)-yl)acetic acid

Cat. No. B1596813
CAS RN: 63642-41-1
M. Wt: 204.18 g/mol
InChI Key: YFIBGUQZEPGFHW-UHFFFAOYSA-N
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Description

(2-oxoquinoxalin-1(2H)-yl)acetic acid, also known as OQAA, is a synthetic compound that has gained attention for its potential applications in scientific research. This molecule contains a quinoxaline ring, which is a heterocyclic aromatic compound that has been extensively studied for its diverse biological activities.

Scientific Research Applications

Medicinal Chemistry

  • Summary of the Application : “(2-oxoquinoxalin-1(2H)-yl)acetic acid” has been used in the design and synthesis of aldose reductase (ALR2) inhibitors . Aldose reductase is an enzyme involved in the development of several long-term diabetic complications, and inhibiting this enzyme is a therapeutic strategy for the treatment of these conditions .
  • Methods of Application or Experimental Procedures : The compound was designed and synthesized based on the structure of quinoxalin-2(1H)-one . A phenolic structure was installed in the compounds to combine antioxidant activity and strengthen the ability to fight against diabetic complications .
  • Results or Outcomes : Most of the series of compounds showed potent and selective effects on ALR2 inhibition with IC50 values in the range of 0.032-0.468 μM . In particular, 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid was the most active . Most of the compounds also revealed potent antioxidant activity .

Diabetes Treatment

  • Summary of the Application : A series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives were designed and synthesized as inhibitors of aldose reductase (AR), a novel target for the treatment of diabetes complications .
  • Methods of Application or Experimental Procedures : The compound was synthesized and tested for its ability to inhibit aldose reductase, an enzyme that plays a role in the development of complications associated with diabetes .
  • Results or Outcomes : Most of the derivatives proved to be potent and selective, with IC50 values in the low nanomolar to micromolar range .

Antioxidant Activity

  • Summary of the Application : A series of quinoxalin-2(1H)-one based compounds, including “(2-oxoquinoxalin-1(2H)-yl)acetic acid”, were designed and synthesized as aldose reductase (ALR2) inhibitors . In addition to their ALR2 inhibitory activity, these compounds were also designed to have antioxidant activity, which can help fight against diabetic complications .
  • Methods of Application or Experimental Procedures : The compounds were designed and synthesized based on the structure of quinoxalin-2(1H)-one . A phenolic structure was installed in the compounds to combine antioxidant activity and strengthen the ability to fight against diabetic complications .
  • Results or Outcomes : Most of the compounds revealed not only good activity in the ALR2 inhibition but also potent antioxidant activity . One of the compounds, 2-(3-(3-methoxy-4-hydroxystyryl)-2-oxoquinoxalin-1(2H)-yl)acetic acid, was even as strong as the well-known antioxidant Trolox at a concentration of 100 μM .

properties

IUPAC Name

2-(2-oxoquinoxalin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9-5-11-7-3-1-2-4-8(7)12(9)6-10(14)15/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIBGUQZEPGFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368855
Record name (2-oxoquinoxalin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-oxoquinoxalin-1(2H)-yl)acetic acid

CAS RN

63642-41-1
Record name (2-oxoquinoxalin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
Y Yang, S Zhang, B Wu, M Ma, X Chen, X Qin… - …, 2012 - Wiley Online Library
A novel and facile synthesis of quinoxalinone derivatives was developed in which a wide range of 3‐chloroquinoxalin‐2(1H)‐ones as key intermediates can be generated chemo‐ and …
Y Zou, X Qin, X Hao, W Zhang, S Yang, Y Yang… - Bioorganic & Medicinal …, 2015 - Elsevier
A group of novel quinoxalinone derivatives (4a–h) were prepared and investigated for their inhibitory activity against ALR2 and antioxidant activity. Most of them were found to be potent …
Number of citations: 31 www.sciencedirect.com
GK Rao, RB Kotnal, PNS Pai - International Journal of Biological …, 2009 - cabdirect.org
A novel synthetic methodology of Schiff's bases incorporating 3-methylquinoxalin-2 (1H)-one is described. The title compounds were prepared by condensation of substituted aromatic …
Number of citations: 8 www.cabdirect.org
X Qin, X Hao, H Han, S Zhu, Y Yang, B Wu… - Journal of medicinal …, 2015 - ACS Publications
Quinoxalin-2(1H)-one based design and synthesis produced several series of aldose reductase (ALR2) inhibitor candidates. In particular, phenolic structure was installed in the …
Number of citations: 179 pubs.acs.org
B Wu, Y Yang, X Qin, S Zhang, C Jing, C Zhu… - …, 2013 - Wiley Online Library
ARIs for diabetes: A series of 2-(3-benzyl-2-oxoquinoxalin-1 (2H)-yl) acetic acid derivatives were designed and synthesized as inhibitors of aldose reductase (AR), a novel target for the …
X Hao, Z Han, Y Li, C Li, X Wang, X Zhang… - Bioorganic & Medicinal …, 2017 - Elsevier
To enhance aldose reductase (ALR2) inhibition and add antioxidant ability, phenolic hydroxyl was introduced both to the quinoxalinone core and C3 side chain, resulting in a series of …
Number of citations: 21 www.sciencedirect.com
SN Khattab, SAHA Moneim, AA Bekhit… - European journal of …, 2015 - Elsevier
In this investigation, we searched for novel MAO-A inhibitors using a 3-benzylquinoxaline scaffold based on our earlier findings. Series of N′-(3-benzylquinoxalin-2-yl)acetohydrazide, …
Number of citations: 60 www.sciencedirect.com
Y Ji, X Chen, H Chen, X Zhang, Z Fan, L Xie… - Bioorganic & Medicinal …, 2019 - Elsevier
A series of quinoxalinone scaffold-based acyl sulfonamides were designed as aldose reductase inhibitors and evaluated for aldose reductase (ALR2)/aldehyde reductase (ALR1) …
Number of citations: 34 www.sciencedirect.com
Y Ramli, A Moussaif, K Karrouchi, EM Essassi - Journal of Chemistry, 2014 - hindawi.com
Quinoxalinone and its derivatives are used in organic synthesis for building natural and designed synthetic compounds and they have been frequently utilized as suitable skeletons for …
Number of citations: 54 www.hindawi.com
X Zhang, H Chen, Y Lei, X Zhang, L Xu, W Liu… - European Journal of …, 2021 - Elsevier
Diabetic nephropathy (DN) is resulted from activations of polyol pathway and oxidative stress by abnormal metabolism of glucose, and no specific medication is available. We designed …
Number of citations: 7 www.sciencedirect.com

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